![molecular formula C16H19NO B5320622 N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide](/img/structure/B5320622.png)
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide, also known as Bicuculline, is a naturally occurring compound found in plants of the genera Dicentra and Fumariaceae. It is a potent competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been extensively studied for its effects on the central nervous system (CNS).
Wirkmechanismus
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide binds to the GABA receptor on neurons and acts as a competitive antagonist, blocking the inhibitory effects of GABA. This leads to increased neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of neurotransmitters such as glutamate and acetylcholine, leading to increased synaptic transmission. It also increases the activity of voltage-gated calcium channels, leading to increased calcium influx and neurotransmitter release. This compound has been shown to induce seizures in animal models, highlighting its potential as a research tool for investigating the mechanisms of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide has a number of advantages as a research tool. It is a potent and selective antagonist of the GABA receptor, making it a useful tool for investigating the role of GABA in synaptic transmission and neuronal excitability. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It can induce seizures in animal models, making it unsuitable for use in certain experiments. It is also toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide. One area of research is the development of new compounds that can selectively target different subtypes of the GABA receptor. This could lead to the development of more effective treatments for neurological disorders such as epilepsy. Another area of research is the investigation of the role of GABA in synaptic plasticity and learning and memory. This compound could be used as a research tool to investigate the mechanisms underlying these processes. Finally, there is a need for further research into the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a potent competitive antagonist of the GABA receptor that has been extensively studied for its effects on the CNS. It has a number of advantages as a research tool, including its potency and selectivity, but there are also some limitations to its use. Future research on this compound could lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in synaptic transmission and neuronal excitability.
Synthesemethoden
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with phenylhydrazine to form 1-phenylcyclohexanone. This intermediate is then reacted with sodium ethoxide and acrylonitrile to form N-phenyl-2-cyanovinylcyclohexanamine. Finally, this compound is reacted with hydrochloric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide has been extensively studied for its effects on the CNS. It is commonly used as a research tool to investigate the role of GABA in synaptic transmission and neuronal excitability. This compound has been shown to block the inhibitory effects of GABA on neurons, leading to increased neuronal excitability and synaptic transmission. This has important implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(9-7-12-4-2-1-3-5-12)17-15-11-13-6-8-14(15)10-13/h1-5,7,9,13-15H,6,8,10-11H2,(H,17,18)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHECXNWAUDAWII-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
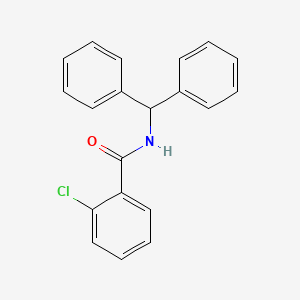
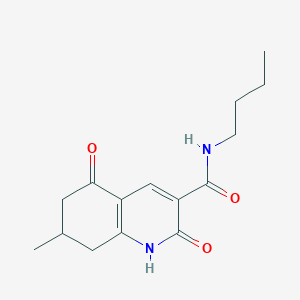
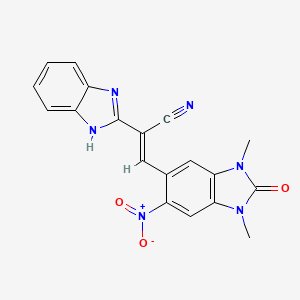
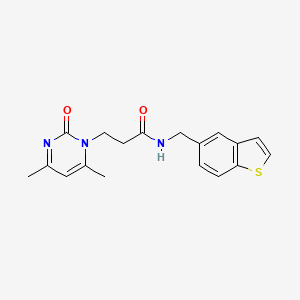
![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)
![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)
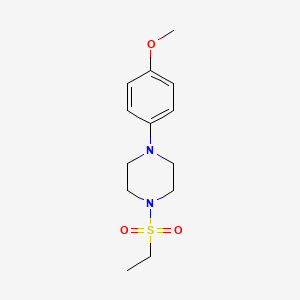
![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)